(+/-)-Felodipine (2,3-dichlorophenyl-d3)
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Overview
Description
(+/-)-Felodipine (2,3-dichlorophenyl-d3): is a deuterated analogue of felodipine, a calcium channel blocker used primarily to treat hypertension and angina. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the 2,3-dichlorophenyl group. This modification is often used in pharmacokinetic studies to trace the metabolic pathways of the drug without altering its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+/-)-Felodipine (2,3-dichlorophenyl-d3) typically involves the incorporation of deuterium into the 2,3-dichlorophenyl group. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The general synthetic route involves the reaction of 2,3-dichlorobenzaldehyde with deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of (+/-)-Felodipine (2,3-dichlorophenyl-d3) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated solvents and reagents is crucial in maintaining the deuterium content in the compound .
Chemical Reactions Analysis
Types of Reactions: (+/-)-Felodipine (2,3-dichlorophenyl-d3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The 2,3-dichlorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, (+/-)-Felodipine (2,3-dichlorophenyl-d3) is used as a reference standard in analytical studies. Its deuterated form allows for precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, the compound is used to study the metabolic pathways of felodipine. The deuterium atoms act as tracers, providing insights into the drug’s biotransformation and elimination .
Medicine: In medicine, (+/-)-Felodipine (2,3-dichlorophenyl-d3) is used in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for optimizing dosing regimens and improving therapeutic efficacy .
Industry: In the pharmaceutical industry, the compound is used in the development and quality control of felodipine formulations. Its stable isotope-labeled form ensures accurate quantification and monitoring during the manufacturing process .
Mechanism of Action
(+/-)-Felodipine (2,3-dichlorophenyl-d3) exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle cells. This action leads to vasodilation and a subsequent reduction in blood pressure. The molecular targets include L-type calcium channels, which are responsible for the regulation of calcium entry into cells .
Comparison with Similar Compounds
Felodipine: The non-deuterated form of the compound, used for the same therapeutic purposes.
Amlodipine: Another calcium channel blocker with a similar mechanism of action but different pharmacokinetic properties.
Nifedipine: A related compound with a faster onset of action and shorter duration compared to felodipine.
Uniqueness: The uniqueness of (+/-)-Felodipine (2,3-dichlorophenyl-d3) lies in its deuterated form, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and quantification, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C18H19Cl2NO4 |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
5-O-ethyl 3-O-methyl 4-(2,3-dichloro-4,5,6-trideuteriophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/i6D,7D,8D |
InChI Key |
RZTAMFZIAATZDJ-AYBVGXBASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C2C(=C(NC(=C2C(=O)OCC)C)C)C(=O)OC)[2H] |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
Origin of Product |
United States |
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